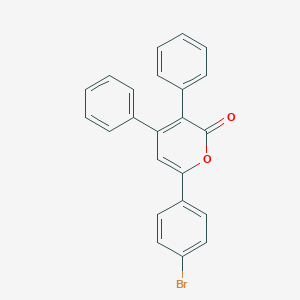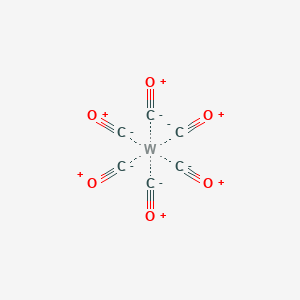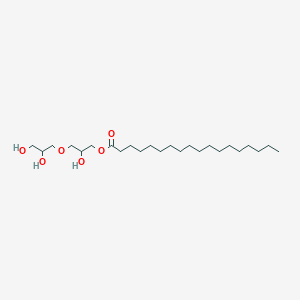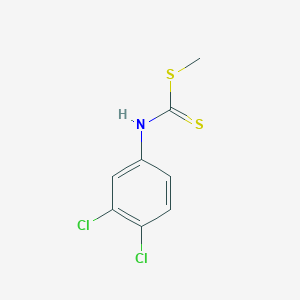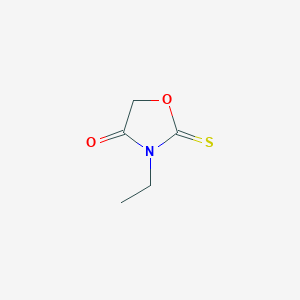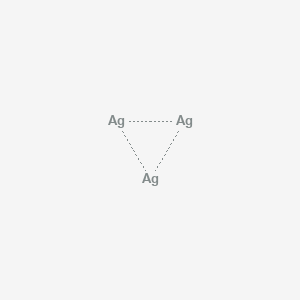
Silver trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver trimer, also known as Ag3, is a silver-based compound that has been widely studied for its potential applications in various fields of science. It is a unique compound that has attracted attention due to its high stability and unique properties.
Aplicaciones Científicas De Investigación
Silver trimer has been widely studied for its potential applications in various fields of science. One of the most promising applications of silver trimer is in the field of catalysis. It has been found to be an efficient catalyst for various chemical reactions, including the reduction of organic compounds.
Mecanismo De Acción
The mechanism of action of silver trimer is not fully understood. However, it is believed that silver trimer acts as a Lewis acid and can form coordination complexes with other molecules, which leads to the activation of the reaction.
Efectos Bioquímicos Y Fisiológicos
Silver trimer has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. Additionally, it has been found to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using silver trimer in lab experiments is its high stability. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one of the limitations of using silver trimer is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for the study of silver trimer. One area of research that is particularly promising is the development of new catalytic applications for silver trimer. Additionally, more research is needed to fully understand the mechanism of action of silver trimer and its potential applications in medicine.
In conclusion, silver trimer is a unique and promising compound that has many potential applications in various fields of science. Its high stability and unique properties make it an attractive compound for researchers to study. With further research, silver trimer has the potential to become an important tool in the fields of catalysis and medicine.
Métodos De Síntesis
The synthesis of silver trimer is a complex process that involves the use of various chemicals and techniques. One of the most common methods used for the synthesis of silver trimer is the chemical reduction method. In this method, silver nitrate is mixed with a reducing agent such as sodium borohydride or ascorbic acid, which leads to the formation of silver trimer.
Propiedades
Número CAS |
12595-26-5 |
|---|---|
Nombre del producto |
Silver trimer |
Fórmula molecular |
Ag3 |
Peso molecular |
323.605 g/mol |
Nombre IUPAC |
silver |
InChI |
InChI=1S/3Ag |
Clave InChI |
GAILCHAIZQKEGP-UHFFFAOYSA-N |
SMILES |
[Ag].[Ag].[Ag] |
SMILES canónico |
[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



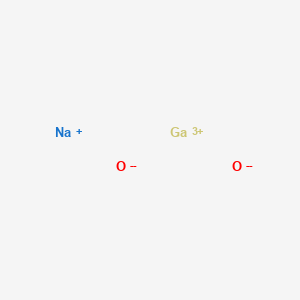
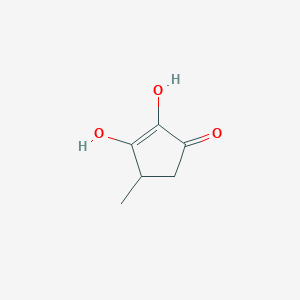
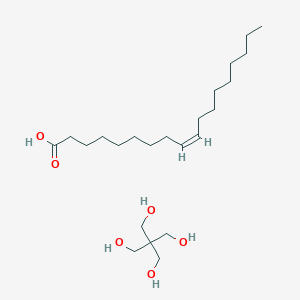
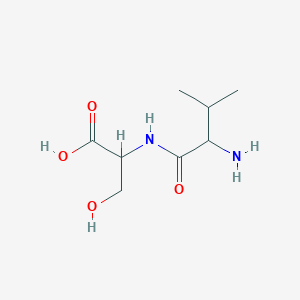
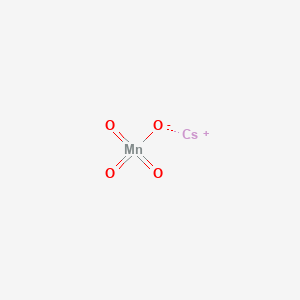

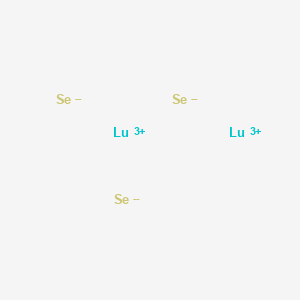
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

